Advanced Spectroscopic Characterization of 1-Amino-2-(3-fluorophenyl)propan-2-ol: A Technical Whitepaper
Advanced Spectroscopic Characterization of 1-Amino-2-(3-fluorophenyl)propan-2-ol: A Technical Whitepaper
Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound: 1-Amino-2-(3-fluorophenyl)propan-2-ol (CAS: 1339341-82-0)[1]
Executive Summary
1-Amino-2-(3-fluorophenyl)propan-2-ol is a highly functionalized β -amino alcohol serving as a critical chiral building block in the synthesis of central nervous system (CNS) therapeutics and enzyme inhibitors. The presence of a stereocenter at C2, coupled with a highly electronegative fluorine atom on the aromatic ring, creates a complex electronic and steric environment. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic profiling (NMR, MS, FT-IR) of this molecule, establishing self-validating analytical frameworks for rigorous structural confirmation.
Nuclear Magnetic Resonance (NMR) Profiling
The NMR characterization of this molecule is defined by three primary phenomena: the diastereotopic nature of the C1 protons, the heteronuclear spin-spin coupling induced by the 19 F nucleus, and the anisotropic effects used for stereochemical assignment.
Multi-Nuclear Chemical Shifts and Causality
1 H NMR Dynamics: Because C2 is a quaternary chiral center, the adjacent methylene protons on C1 ( −CH2NH2 ) are diastereotopic. They reside in permanently distinct magnetic environments regardless of C1-C2 bond rotation. Consequently, they do not appear as a simple doublet or singlet, but rather as an AB quartet (or two distinct doublets) exhibiting strong geminal coupling ( 2JHH≈13.0 Hz).
13 C and 19 F NMR Dynamics: Fluorine-19 is a spin-½ nucleus with 100% natural abundance, making it highly responsive to NMR measurements[2]. In 13 C NMR, the aromatic carbons exhibit characteristic scalar coupling ( JCF ) that decays predictably with through-bond distance. The ipso carbon ( C−F ) shows a massive 1JCF of ~245 Hz, while ortho and meta carbons show 2JCF (~21 Hz) and 3JCF (~8 Hz), respectively. In the 19 F spectrum, the fluorine atom typically resonates around -113 ppm (relative to CFCl3 ), appearing as a complex multiplet due to 3JFH and 4JFH coupling with the aromatic protons[2].
Table 1: Predicted Multi-Nuclear NMR Spectral Data (in CDCl3 )
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | Assignment / Causality |
| 1 H | 1.50 | s, 3H | C3 Methyl group (attached to quaternary C2). |
| 1 H | 2.85, 3.10 | d, 1H each ( 2JHH=13.0 ) | C1 Methylene protons (Diastereotopic AB system). |
| 1 H | 1.80 – 2.50 | br s, 3H | −OH and −NH2 (Broad due to chemical exchange). |
| 1 H | 6.95 – 7.30 | m, 4H | Aromatic protons (Complex splitting from F and H). |
| 13 C | 26.5 | s | C3 Methyl carbon. |
| 13 C | 53.2 | s | C1 Methylene carbon (Deshielded by adjacent N). |
| 13 C | 74.8 | s | C2 Quaternary carbon (Deshielded by adjacent O). |
| 13 C | 162.8 | d ( 1JCF=245.0 ) | Aromatic C-F (Ipso carbon). |
| 19 F | -113.5 | m | 3-Fluorophenyl group[2]. |
Stereochemical Assignment via CDAs
The absolute configuration (R or S) of the C2 stereocenter cannot be determined by standard 1D NMR. It requires derivatization with Chiral Derivatizing Agents (CDAs) such as α -methoxy- α -phenylacetic acid (MPA). By synthesizing the bis-(R)-MPA and bis-(S)-MPA derivatives, the absolute configuration is assigned by comparing the anisotropic shielding effects ( ΔδRS ) on the C1 and C3 protons[3].
Figure 2: NMR stereochemical assignment workflow using chiral derivatizing agents.
Self-Validating NMR Protocol
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard).
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System Tuning: Lock the spectrometer to the deuterium signal of CDCl3 . Shim the Z-axis until the TMS signal FWHH (Full Width at Half Height) is < 1.0 Hz. Validation: A sharp TMS peak at exactly 0.00 ppm confirms field homogeneity.
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Acquisition: Acquire 1 H (16 scans), 13 C (1024 scans, proton-decoupled), and 19 F (64 scans, proton-decoupled) spectra.
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D2O Exchange Validation: Add 1 drop of D2O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum. Validation: The disappearance of the broad resonance at 1.80–2.50 ppm definitively confirms the assignment of the −OH and −NH2 protons, separating them from potential aliphatic impurities.
Mass Spectrometry (MS) Fragmentation Mechanics
In Electron Ionization (EI) mass spectrometry, the fragmentation of β -amino alcohols is heavily dictated by the powerful fragmentation-directing ability of the amino group[4]. The primary dissociation pathway is α -cleavage of the C1-C2 bond.
Divergent α -Cleavage Pathways
Because the molecule contains a quaternary carbon (C2) adjacent to the amine-bearing carbon (C1), α -cleavage can result in two competing pathways:
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Path A (Charge retention on Nitrogen): Cleavage of the C1-C2 bond with the loss of the heavier tertiary radical [⋅C(OH)(CH3)(C6H4F)] . The charge is retained on the nitrogen fragment, generating a highly stable iminium ion [CH2=NH2]+ at m/z 30 . Due to Stevenson's Rule, this is typically the base peak (100% relative abundance)[4].
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Path B (Charge retention on Oxygen/Aryl): Cleavage of the C1-C2 bond with the loss of the aminomethyl radical [⋅CH2NH2] (mass 30). The charge is retained on the tertiary carbon, stabilized by the adjacent hydroxyl oxygen and the fluorophenyl ring, yielding a tertiary oxonium/carbocation at m/z 139 .
Figure 1: EI-MS α-cleavage pathways of 1-Amino-2-(3-fluorophenyl)propan-2-ol.
Self-Validating MS Protocol
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Calibration: Infuse Perfluorotributylamine (PFTBA) into the EI source. Validation: Ensure the instrument correctly identifies the m/z 69, 219, and 502 calibration masses with < 0.1 Da error.
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Sample Introduction: Introduce the sample via direct insertion probe (DIP) or GC-inlet. Set the EI source to 70 eV and 230°C.
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Data Acquisition: Scan from m/z 20 to m/z 300.
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Mechanistic Validation: Confirm the presence of the m/z 30 base peak. If m/z 30 is absent, the system is likely suffering from low mass cut-off issues or the sample has degraded.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is uniquely suited to probe the conformational landscape of 1-amino-2-(3-fluorophenyl)propan-2-ol. In the gas phase or in non-polar solvents, β -amino alcohols exhibit a competition between free functional groups and intramolecular hydrogen bonding (typically O−H⋯N )[5].
Spectral Band Assignments
The strength of the intramolecular hydrogen bond causes a distinct red-shift (lowering of wavenumber) in the O-H stretching frequency compared to a "free" hydroxyl group[5].
Table 2: Key FT-IR Vibrational Frequencies
| Functional Group | Wavenumber ( cm−1 ) | Spectral Characteristics & Causality |
| O-H Stretch | 3200 – 3400 | Broad band. Broadening is caused by intramolecular O−H⋯N hydrogen bonding and intermolecular dimerization[5]. |
| N-H Stretch | ~3350, ~3280 | Two distinct bands (asymmetric and symmetric stretches) typical of a primary amine ( −NH2 ). |
| C-H Stretch | 2850 – 3050 | Sharp bands. >3000 cm−1 for aromatic C-H; <3000 cm−1 for aliphatic C-H. |
| C=C Aromatic | 1585, 1600 | Sharp, medium intensity bands due to aromatic ring breathing modes. |
| C-F Stretch | 1150 – 1250 | Strong, sharp band. The high dipole moment of the C-F bond results in a massive change in dipole during vibration, yielding high IR intensity. |
Self-Validating FT-IR Protocol (ATR Method)
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Background Acquisition: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm−1 resolution). Validation: The background must show a flat baseline; any peaks at 2350 cm−1 ( CO2 ) or 3300 cm−1 ( H2O ) indicate inadequate atmospheric compensation.
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Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply the pressure anvil to ensure intimate optical contact.
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Data Acquisition: Record the spectrum from 4000 to 400 cm−1 .
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Data Validation: Ensure the maximum absorbance does not exceed 1.2 A.U. to prevent detector saturation and peak distortion. If saturated, reduce the anvil pressure or sample volume.
References
- Enamine Building Blocks 201703 namiki-s.co.jp
- Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR Organic Letters - ACS Public
- Using Benchtop 19F NMR to Evalu
- Electron ionization mass spectral studies of bridgehead 7,7‐dimethylnorbornane‐based β‐amino alcohols Rapid Communic
- Intramolecular Hydrogen Bonding in Substituted Aminoalcohols The Journal of Physical Chemistry A - ACS Public
